molecular formula C10H6BrNOS2 B5685254 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B5685254
M. Wt: 300.2 g/mol
InChI Key: KDUUJKNVUZRQLM-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the thioxo group in the thiazine ring contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiourea under acidic conditions to form the intermediate 4-bromo-phenylthiourea. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazine compound. The reaction conditions generally include:

    Temperature: Moderate heating (50-80°C)

    Solvent: Commonly used solvents include ethanol or acetonitrile

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thioxo group can be reduced to form thiols or thioethers.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Substitution Reactions: Products include 6-(4-aminophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one and 6-(4-thiophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one.

    Oxidation Reactions: Products include 6-(4-bromophenyl)-2-sulfinyl-2,3-dihydro-4H-1,3-thiazin-4-one and 6-(4-bromophenyl)-2-sulfonyl-2,3-dihydro-4H-1,3-thiazin-4-one.

    Reduction Reactions: Products include 6-(4-bromophenyl)-2-thiol-2,3-dihydro-4H-1,3-thiazin-4-one.

Scientific Research Applications

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the thioxo group can participate in redox reactions, modulating the activity of the target molecules. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
  • 6-(4-methylphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
  • 6-(4-fluorophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

Uniqueness

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

6-(4-bromophenyl)-2-sulfanylidene-1,3-thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUJKNVUZRQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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